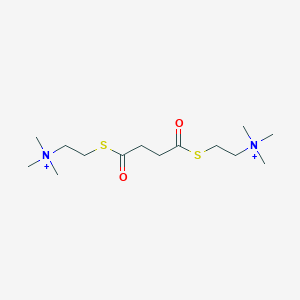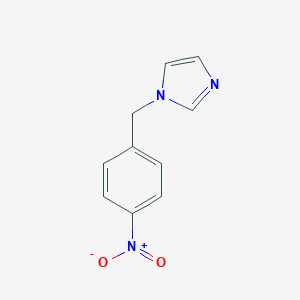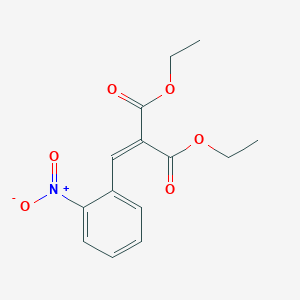
Succinyldithiocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Succinyldithiocholine, also known as succinylcholine, is a neuromuscular blocking agent that is commonly used in medical procedures such as surgery and intubation. It is a synthetic compound that is derived from choline and succinic acid. Succinyldithiocholine is a powerful muscle relaxant that is used to induce paralysis in the skeletal muscles, making it an essential tool for medical procedures that require immobility.
Mechanism of Action
Succinyldithiocholine works by binding to the nicotinic acetylcholine receptor at the neuromuscular junction, causing depolarization and subsequent muscle contraction. However, due to its prolonged binding time, succinyldithiocholine ultimately leads to muscle paralysis.
Biochemical and Physiological Effects:
Succinyldithiocholine has a number of biochemical and physiological effects on the body. It causes a decrease in acetylcholine release, which leads to muscle relaxation. It also causes an increase in intraocular pressure, which can be problematic for patients with glaucoma. Additionally, succinyldithiocholine can cause an increase in serum potassium levels, which can lead to cardiac arrhythmias.
Advantages and Limitations for Lab Experiments
Succinyldithiocholine is a powerful tool for researchers studying the neuromuscular junction. Its ability to induce muscle paralysis allows for precise measurements of muscle function and has been used in a variety of experiments. However, its prolonged binding time and potential side effects make it unsuitable for long-term experiments or studies on the effects of chronic muscle paralysis.
Future Directions
There are a number of potential future directions for research on succinyldithiocholine. One area of interest is the development of new muscle relaxants that have fewer side effects and shorter binding times. Additionally, research could be conducted on the use of succinyldithiocholine in the treatment of muscle disorders such as myasthenia gravis. Finally, further studies could be conducted on the biochemical and physiological effects of succinyldithiocholine to better understand its mechanisms of action and potential side effects.
Synthesis Methods
Succinyldithiocholine is synthesized through a reaction between succinic anhydride and choline chloride. The reaction results in the formation of Succinyldithiocholineine chloride, which is then purified through a series of chemical processes. The final product is a white crystalline powder that is soluble in water.
Scientific Research Applications
Succinyldithiocholine has been extensively studied for its use in medical procedures. It is commonly used as a muscle relaxant during surgery and intubation, and its effects on the neuromuscular junction have been well documented. Research has also been conducted on the use of succinyldithiocholine in the treatment of muscle disorders such as myasthenia gravis.
properties
CAS RN |
15196-10-8 |
|---|---|
Product Name |
Succinyldithiocholine |
Molecular Formula |
C14H30N2O2S2+2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethylsulfanyl]butanoyl]sulfanylethyl]azanium |
InChI |
InChI=1S/C14H30N2O2S2/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6/h7-12H2,1-6H3/q+2 |
InChI Key |
UFPJLFHIAWIYIW-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCSC(=O)CCC(=O)SCC[N+](C)(C)C |
Canonical SMILES |
C[N+](C)(C)CCSC(=O)CCC(=O)SCC[N+](C)(C)C |
synonyms |
succinyldithiocholine succinyldithiocholine diiodide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)









